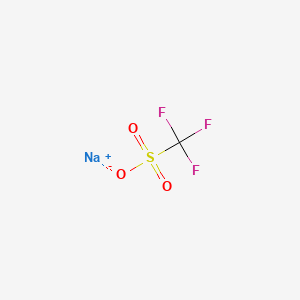

Sodium trifluoromethanesulfonate

Beschreibung

Significance and Research Trajectory of Triflate Salts in Chemical Science

Triflate salts, including sodium trifluoromethanesulfonate (B1224126) (NaOTf), are renowned for their exceptional thermal stability, with some metal triflates having melting points reaching up to 350°C in their anhydrous forms. wikipedia.org The triflate anion (CF₃SO₃⁻) is an incredibly stable polyatomic ion, a property derived from the fact that its parent acid, triflic acid (CF₃SO₃H), is a superacid. wikipedia.org This stability is attributed to resonance, which delocalizes the negative charge across the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org

The triflate group is an excellent leaving group in organic reactions, making it invaluable in processes like nucleophilic substitution, Suzuki couplings, and Heck reactions. wikipedia.org This high reactivity necessitates storage in environments free of nucleophiles. wikipedia.org The unique properties of triflate compounds have led to their extensive use in the synthesis of complex molecules, with a significant impact on pharmaceutical development and materials science. ontosight.ai Over 70% of pharmaceutical companies are reported to utilize triflate compounds in their research and development processes. ontosight.ai

Historical Context of Sodium Trifluoromethanesulfonate Discovery and Initial Characterization

The discovery of this compound is documented to have occurred in 1954, a period marked by significant progress in fluorine chemistry. This discovery was a direct result of the broader investigation into trifluoromethanesulfonic acid derivatives, which were gaining attention for their remarkable stability and unique chemical characteristics.

Initial methods for preparing this compound involved the reaction of sodium dithionite (B78146) with bromotrifluoromethane (B1217167), followed by oxidation with hydrogen peroxide. sigmaaldrich.comchemicalbook.com Another early method involved reacting aqueous trifluoromethanesulfonic acid with barium carbonate to form barium trifluoromethanesulfonate, which was then treated with a slight excess of sodium sulfate (B86663). The resulting barium sulfate precipitate was removed, and the this compound was recovered from the filtrate. wikipedia.orgchemicalbook.com A more direct synthesis involves neutralizing trifluoromethanesulfonic acid with sodium hydroxide (B78521). prepchem.com

Overview of Key Academic Research Areas Utilizing this compound

Organic Synthesis and Reaction Mechanisms

This compound is a versatile reagent and catalyst in a multitude of organic reactions. chemicalbook.com Its applications are extensive and continue to be an active area of research.

Catalysis: It serves as an efficient catalyst in various transformations, including catalytic asymmetric Mannich-type reactions, Diels-Alder reactions, and Friedel-Crafts reactions. chemicalbook.comresearchgate.net

Fluorination and Trifluoromethylation: The compound is utilized as a fluorinating agent, facilitating the introduction of fluorine atoms into organic molecules. chemimpex.com In conjunction with an oxidant like t-butyl hydroperoxide, it acts as a reagent for introducing trifluoromethyl groups onto electron-rich aromatic compounds, a reaction that proceeds via a free-radical mechanism. wikipedia.org This process is often referred to as the Langlois trifluoromethylation. wikipedia.org

Synthesis of Other Compounds: this compound is a precursor for the preparation of other important reagents, such as N-fluoro-2-methylpyridinium triflate. chemicalbook.com It is also used to synthesize aryl fluorides through silver-catalyzed fluorination of arylstannanes. chemicalbook.comsigmaaldrich.com

Leaving Group: The triflate group is an excellent leaving group, making alkyl triflates highly reactive in SN2 reactions. wikipedia.org Although the triflate anion is not typically considered a strong nucleophile, there are numerous examples of it acting as such in organic reactions, sometimes as a catalytic nucleophile. nih.govacs.org

Ionic Liquids: It is employed in the preparation of various ionic liquids, such as N,N-dialkylpyrrolidinium triflates and N,N-dialkylimidazolium triflates. chemicalbook.comsigmaaldrich.com

Table 1: Key Organic Reactions Involving this compound

| Reaction Type | Role of this compound | Example Application |

|---|---|---|

| Mannich-type Reactions | Catalyst chemicalbook.com | Formation of carbon-nitrogen bonds |

| Diels-Alder Reactions | Catalyst chemicalbook.comsigmaaldrich.com | Synthesis of cyclic compounds |

| Trifluoromethylation | Reagent (with oxidant) wikipedia.org | Introduction of CF₃ groups to aromatics |

| Fluorination | Reagent chemimpex.com | Synthesis of aryl fluorides chemicalbook.comsigmaaldrich.com |

| Nucleophilic Substitution | Source of triflate leaving group wikipedia.org | SN2 reactions |

| Ionic Liquid Synthesis | Reagent chemicalbook.comsigmaaldrich.com | Preparation of various triflate-based ionic liquids |

Materials Science and Advanced Technologies

The unique properties of this compound extend its utility into the realm of materials science and the development of advanced technologies.

Polymer Electrolytes: It is a key component in the creation of polymer electrolytes. For instance, it has been used to create gel polymer electrolytes with poly(vinylidene fluoride) (PVdF) for potential use in sodium batteries. researcher.life

Surface Modification: The compound finds application in modifying surfaces to increase hydrophobicity, a desirable property for coatings and textiles to improve water resistance. chemimpex.com

Nanomaterials: Research has shown its use in the synthesis and functionalization of nanomaterials. For example, it has been used in the context of creating multi-macrocyclic nanohoops with potential applications as fluorescent probes for specific ions. acs.org

Analytical Chemistry: In analytical techniques like reversed-phase liquid chromatography (RP-LC), it is used as a chaotropic mobile phase additive. chemicalbook.comlookchem.com It has also been noted to improve resolution and sensitivity in NMR spectroscopy. chemimpex.com

Electrochemistry and Energy Storage Systems

This compound plays a crucial role as an electrolyte in various electrochemical systems, particularly in the burgeoning field of sodium-ion batteries. sigmaaldrich.comsigmaaldrich.com

Sodium-Ion Batteries: Its high ionic conductivity and stability make it an excellent electrolyte salt for sodium-ion batteries. sigmaaldrich.com It is compatible with a wide range of cathode and anode materials, including sodium metal anodes. sigmaaldrich.com

Electrolyte Formulations: When dissolved in solvents like diglyme (B29089), tetraglyme (B29129), or 1,2-dimethoxyethane, it enables the use of graphite (B72142) as a reversible anode in sodium-ion batteries. sigmaaldrich.comsigmaaldrich.com In these systems, solvated sodium ions co-intercalate with the triflate anion, facilitating fast kinetics. sigmaaldrich.com

Performance with Specific Electrodes: Research has demonstrated that this compound performs well with layered chalcogenide cathodes like FeS₂ and CoSe₂. sigmaaldrich.com

Sodium-Oxygen Batteries: High-purity this compound dissolved in a mixture of diglyme and 1,3-dioxolane (B20135) has shown promise as an electrolyte in sodium-oxygen batteries, where sodium superoxide (B77818) (NaO₂) is the discharge product. sigmaaldrich.comresearcher.life

Electrochemical Synthesis: It is also used as a supporting electrolyte in electrochemical reactions, such as O-glycosylation, and as a raw material in the electrochemical synthesis of trifluoromethanesulfonyl chloride. wechemglobal.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CF₃NaO₃S chemicalbook.com |

| Molecular Weight | 172.06 g/mol chemicalbook.comsigmaaldrich.comchemicalbook.com |

| Melting Point | 253-255 °C sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Appearance | White to off-white powder or crystals sigmaaldrich.comchemicalbook.comavantorsciences.com |

| Solubility | Soluble in water and other polar solvents ontosight.aisigmaaldrich.com |

| CAS Number | 2926-30-9 ontosight.aichemicalbook.comchemicalbook.com |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPOMXSYOKFBHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635510 | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2926-30-9 | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Sodium Trifluoromethanesulfonate (B1224126)

Several well-established methods for the synthesis of sodium triflate have been developed, primarily relying on neutralization, precipitation, or oxidation reactions.

A common and straightforward method for preparing sodium trifluoromethanesulfonate involves a salt metathesis reaction between barium trifluoromethanesulfonate and sodium sulfate (B86663) in an aqueous solution. chemicalbook.comsigmaaldrich.com In this process, a slight excess of sodium sulfate is added to an aqueous solution of barium trifluoromethanesulfonate. This leads to the precipitation of highly insoluble barium sulfate, driving the reaction to completion.

The reaction mixture is typically stirred for several minutes and then allowed to stand, sometimes for up to a day, to ensure complete precipitation of the barium sulfate. chemicalbook.com The white precipitate is then removed by filtration. The resulting clear filtrate, which contains the desired this compound, is subsequently evaporated to dryness. For purification, the solid product can be recrystallized from a suitable solvent like dry acetone (B3395972) and then dried under a vacuum at an elevated temperature (e.g., 110 °C) to yield the final product. chemicalbook.com The precursor, barium trifluoromethanesulfonate, is readily prepared by reacting aqueous trifluoromethanesulfonic acid with barium carbonate. chemicalbook.com

Table 1: Summary of Synthesis via Barium Trifluoromethanesulfonate

| Step | Reagents | Procedure | Outcome |

|---|---|---|---|

| 1 | Barium trifluoromethanesulfonate, Sodium sulfate, Water | Dissolve barium triflate in water and add a slight excess of sodium sulfate solution. | Formation of a precipitate (Barium sulfate) and an aqueous solution of Sodium triflate. |

| 2 | - | Stir and allow the mixture to stand to ensure complete precipitation. | Clear separation of solid precipitate and liquid solution. |

| 3 | - | Filter the mixture to remove the solid barium sulfate. | Isolation of the clear filtrate containing the product. |

| 4 | - | Evaporate the filtrate to dryness. | Crude solid this compound. |

| 5 | Acetone | Recrystallize the solid product from dry acetone and dry under vacuum. | Purified, solid this compound. |

Another established route to this compound proceeds via a two-step process. The first step involves the synthesis of an intermediate, sodium trifluoromethanesulfinate (CF₃SO₂Na), which is then oxidized to the final product. chemicalbook.comwikipedia.org

The synthesis of the sulfinate intermediate is achieved by reacting bromotrifluoromethane (B1217167) (CF₃Br) with a reducing agent such as sodium dithionite (B78146) (Na₂S₂O₄). chemicalbook.com This reaction sets the stage for the subsequent oxidation. In the second step, the prepared sodium trifluoromethanesulfinate is oxidized using a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂), to yield this compound. chemicalbook.comgoogle.comgoogle.com This oxidation step converts the sulfinate group (-SO₂⁻) to the more stable sulfonate group (-SO₃⁻). The final product is then isolated from the reaction mixture, often involving evaporation and crystallization steps. google.com

Table 2: Two-Step Synthesis via Sodium Trifluoromethanesulfinate

| Step | Reactants | Oxidizing Agent | Key Transformation |

|---|---|---|---|

| 1 | Bromotrifluoromethane, Sodium dithionite | - | Formation of Sodium trifluoromethanesulfinate intermediate. |

| 2 | Sodium trifluoromethanesulfinate | Hydrogen peroxide | Oxidation of the sulfinate to the sulfonate. |

A direct, one-pot synthesis of this compound from sodium metal, hydrogen fluoride (B91410), and carbon disulfide is not a commonly cited method in modern chemical literature. However, the underlying precursors have been historically significant in the synthesis of trifluoromethanesulfonic acid (triflic acid), which can then be easily neutralized to form the sodium salt. prepchem.com

One of the earliest syntheses of triflic acid, reported in 1954, involved intermediates derived from carbon disulfide. chemicalbook.com A later modification of this process involved the direct formation of bis(trifluoromethylthio)mercury from carbon disulfide and mercuric fluoride. This intermediate was then oxidized with aqueous hydrogen peroxide to yield triflic acid. chemicalbook.com

A more industrially relevant process that utilizes hydrogen fluoride is the electrochemical fluorination (ECF) of methanesulfonyl fluoride or chloride. google.com In this method, the starting material is electrolyzed in anhydrous liquid hydrogen fluoride. This process substitutes the hydrogen atoms on the methyl group with fluorine atoms, yielding trifluoromethanesulfonyl fluoride (CF₃SO₂F). This gaseous intermediate is then hydrolyzed, typically with an aqueous base like sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding triflate salt. google.com The resulting salt solution can then be processed to isolate the solid this compound.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing triflates and their precursors. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. beilstein-journals.org

The development of green catalytic systems is a cornerstone of sustainable synthesis. While many reports focus on the use of metal triflates as recyclable Lewis acid catalysts for various organic reactions, there is also interest in greener catalytic routes to the triflates themselves. researchgate.netnih.govacs.org

One approach involves the use of more sustainable catalysts and reaction media. For instance, gallium(III) triflate has been highlighted as a water-tolerant, efficient, and recyclable Lewis acid catalyst that can be prepared from gallium metal or its chloride and triflic acid. nih.govacs.org The stability of such catalysts in aqueous media reduces the reliance on volatile and hazardous organic solvents.

Furthermore, photocatalysis offers a promising green alternative. A strategy has been developed for the aerobic oxidation of alcohols mediated by sodium trifluoromethanesulfinate (the precursor to sodium triflate), which proceeds under photocatalytic conditions. wikipedia.org This suggests the potential for light-driven, catalytic methods in the synthesis of triflates, reducing the need for stoichiometric, often harsh, chemical oxidants.

Eliminating organic solvents is a key goal of green chemistry, as they often contribute significantly to chemical waste and environmental pollution. beilstein-journals.org Research into solvent-free, or "neat," reaction conditions for triflate synthesis is an active area.

For example, the synthesis of certain triflate derivatives, such as silyl (B83357) triflates, has been successfully achieved under solvent-free conditions. Additionally, the synthesis of triflate anion ionic liquids has been developed via the direct, solvent-free alkylation of organic bases with methyl triflate. nih.gov This method boasts high atom economy and a nearly quantitative yield. nih.gov

Catalytic reactions using metal triflates have also been shown to proceed efficiently under solvent-free conditions, such as the gallium(III) triflate-catalyzed ring-opening of epoxides by thiols. acs.org Microwave-assisted synthesis, which can dramatically reduce reaction times, has been successfully applied to the rapid, solvent-based synthesis of aryl triflates, suggesting a potential avenue for developing high-speed, solvent-free methodologies. acs.org These examples demonstrate a clear trend towards minimizing or eliminating solvent use in the broader field of triflate chemistry, a principle that is applicable to the synthesis of sodium triflate itself.

Optimization of Synthesis for High Purity and Yield

The production of this compound (sodium triflate) with high purity and yield is paramount for its successful application in various fields, particularly in the electrolyte solutions for advanced batteries where impurities can significantly degrade performance. chemicalbook.comrsc.orgacs.orgresearchgate.net Optimization strategies focus on both the initial synthetic route and subsequent purification processes to minimize byproducts and residual starting materials.

Key to achieving high purity is the careful control of reaction parameters and the implementation of effective purification techniques. Research and industrial processes have explored various methods to enhance both the yield and the purity of the final product, often achieving purities of 96% and higher. google.comgoogle.com

Detailed Research Findings

The optimization of sodium triflate synthesis involves a multi-faceted approach, addressing precursor selection, reaction conditions, and purification methodologies.

One common synthetic pathway involves the neutralization of trifluoromethanesulfonic acid with a sodium base. atamanchemicals.comwikipedia.org Another significant method is the oxidation of sodium trifluoromethanesulfinate. google.comgoogle.com A further industrial method involves the reaction of trifluoromethanesulfonyl fluoride with sodium hydroxide. chemicalbook.com Each of these routes presents unique challenges and opportunities for optimization.

For instance, when synthesizing from trifluoromethanesulfonyl fluoride, the reaction conditions are meticulously controlled. The temperature is elevated to approximately 85°C and the pressure is maintained between 0.2 MPa and 1.0 MPa to drive the reaction to completion and maximize the conversion to sodium triflate. chemicalbook.com

Purification is a critical final step. Techniques such as recrystallization from solvents like dry acetone are employed to obtain a crystalline product of high purity. chemicalbook.com Solvent extraction methods have also been developed, utilizing a combination of polar and aromatic solvents to selectively remove impurities. google.comgoogle.com In processes where water is a byproduct or a solvent, azeotropic distillation with toluene (B28343) is an effective method for its removal, which can be followed by filtration and drying of the solid product. google.comgoogle.com

The following tables summarize key findings from various studies on the optimization of sodium triflate synthesis.

Table 1: Impact of Reaction Conditions on Sodium Triflate Synthesis

| Precursors | Reagents | Temperature (°C) | Pressure (MPa) | Duration (h) | Reported Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Trifluoromethanesulfonyl fluoride, Water | Sodium hydroxide, Calcium oxide | 85 | 0.2 - 1.0 | 9.5 | >99.5 (in aqueous solution) | chemicalbook.com |

| Sodium trifluoromethanesulfinate, Water | Hydrogen Peroxide | 45-50 | 800 Pa (for distillation) | Not Specified | ~96 (solid) | google.comgoogle.com |

Table 2: Efficacy of Different Purification Techniques

| Purification Method | Solvents/Conditions | Impurities Removed | Outcome | Reference |

|---|---|---|---|---|

| Recrystallization | Dry Acetone | Unspecified soluble impurities | Crystalline solid product | chemicalbook.com |

| Solvent Extraction | Polar solvent (e.g., esters, ketones), Aromatic solvent (e.g., toluene) | Halohydric acid salts | Purified sodium triflate | google.comgoogle.com |

| Azeotropic Distillation | Toluene | Water | Dry solid product | google.comgoogle.com |

| Filtration | Post-reaction | Insoluble byproducts (e.g., Barium sulfate, Sodium bromide) | Clear filtrate of product | chemicalbook.comgoogle.com |

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | CF₃NaO₃S |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Sodium sulfate | Na₂SO₄ |

| Sodium hydroxide | NaOH |

| Sodium trifluoromethanesulfinate | CF₃NaO₂S |

| Trifluoromethanesulfonyl fluoride | CF₃SO₂F |

| Calcium oxide | CaO |

| Hydrogen peroxide | H₂O₂ |

| Barium trifluoromethanesulfonate | Ba(CF₃SO₃)₂ |

| Acetone | C₃H₆O |

| Toluene | C₇H₈ |

| Barium sulfate | BaSO₄ |

Reactivity and Reaction Mechanisms in Organic Synthesis

Role as a Reagent in Organic Transformations

Sodium trifluoromethanesulfonate (B1224126) (CF₃SO₃Na), also known as sodium triflate, is a versatile and widely utilized reagent in modern organic synthesis. chemimpex.comontosight.aisigmaaldrich.com Its utility stems from the unique properties of the trifluoromethanesulfonate anion, which can act as a nucleophile, and the compound's ability to serve as a precursor to the trifluoromethanesulfonyl and trifluoromethyl groups. chemimpex.comnih.gov This allows for its application in a diverse range of organic transformations, including nucleophilic substitutions, sulfonylations, and various trifluoromethylation reactions. chemimpex.comontosight.ainih.gov

While the trifluoromethanesulfonate (triflate) anion is renowned for being an excellent leaving group due to the high acidity of its conjugate acid, triflic acid, it can also function as a nucleophile under certain conditions. researchgate.netwikipedia.orgyoutube.com However, its nucleophilicity is generally considered to be low. nih.gov This characteristic influences its application in nucleophilic substitution reactions, where it typically reacts with strong electrophiles. nih.govresearchgate.net

The triflinate anion (CF₃SO₂⁻), closely related and generated from sodium trifluoromethanesulfinate (CF₃SO₂Na), which is sometimes used interchangeably in the context of generating trifluoromethyl-containing products, shows limited potential in substitution reactions due to its low nucleophilicity. nih.gov Reactions are often restricted to highly reactive substrates such as primary and some secondary alkyl bromides (e.g., α-bromo ketones and esters) to form trifluoromethylsulfones (triflones). nih.gov For instance, the conversion of benzyl (B1604629) bromides to the corresponding triflones often requires forcing conditions like high temperatures or the use of phase-transfer catalysts to achieve yields ranging from low to high. nih.gov

Despite its weak nucleophilic character, the triflate anion has been shown to participate in nucleophilic catalysis. It can facilitate reactions by promoting the formation of highly reactive glycosyl triflate intermediates from thioglycosides, which are then susceptible to attack by an acceptor alcohol. researchgate.net The triflate anion can also act as a nucleophile in ether cleavage reactions. For example, the reaction of diethyl ether with trifluoroacetyl triflate yields a mixture of ethyl trifluoroacetate (B77799) and ethyl triflate, demonstrating the nucleophilic attack by the triflate ion. nih.gov

| Substrate | Reagent System | Product Type | Conditions | Reference(s) |

| Benzyl Bromides | CF₃SO₂Na | Benzyl Trifluoromethylsulfones | High Temperature / Phase-Transfer Catalyst | nih.gov |

| Methyl Iodide | CF₃SO₂Na | Methyl Trifluoromethylsulfone | - | nih.gov |

| Thioglycosides | Triflate-based activator | Glycosyl Triflates (intermediate) | Catalytic | researchgate.net |

| Diethyl Ether | Trifluoroacetyl triflate | Ethyl Triflate | 0 °C | nih.gov |

This table summarizes examples of reactions where the trifluoromethanesulfonate or a related anion acts as a nucleophile.

Sodium trifluoromethanesulfinate (CF₃SO₂Na) is a versatile reagent that can act as a source for both trifluoromethylsulfonylation (introducing the -SO₂CF₃ group) and trifluoromethylsulfenylation (also known as trifluoromethylthiolation, introducing the -SCF₃ group). nih.govnih.gov The reaction pathway depends on the specific conditions employed. nih.gov

Trifluoromethylsulfonylation: In this role, the compound provides the trifluoromethanesulfonyl moiety (CF₃SO₂). This is a common application for creating trifluoromethylsulfones, which are valuable structures in medicinal and materials chemistry. nih.gov For example, an electrochemical process involving the insertion of sulfur dioxide (SO₂) and a CF₃ group from the Langlois reagent allows for the synthesis of complex bis-trifluoromethylated indole-fused tricycles. researchgate.net Photocatalytic methods have also been developed for the trifluoromethyl-sulfonylation of both aliphatic and aromatic alkenes and alkynes. researchgate.net

Trifluoromethylsulfenylation: More recently, CF₃SO₂Na has been utilized as a source of the trifluoromethylthio group (SCF₃). nih.gov Under specific reaction conditions, the sulfur atom is retained, leading to the formation of trifluoromethyl sulfides. For instance, the reaction of thiols with sodium sulfinates, catalyzed by copper(I) iodide or iron(III) chloride, can produce thiosulfonates through S-S bond formation, demonstrating the transfer of the sulfenyl moiety. nih.gov Mechanistic studies suggest that for the trifluoromethylsulfenylation of certain substrates like pyrroles, bis(trifluoromethyl) disulfide (CF₃SSCF₃) may be generated in situ as a key intermediate. researchgate.net

One of the most significant applications of sodium trifluoromethanesulfinate (CF₃SO₂Na), often referred to as the Langlois reagent, is in trifluoromethylation reactions. nih.govwikipedia.orgwikipedia.org This process typically proceeds through a free-radical mechanism where the trifluoromethyl radical (•CF₃) is generated from CF₃SO₂Na under oxidative conditions. wikipedia.orgacs.org Common oxidants include tert-butyl hydroperoxide (t-BuOOH) or sodium persulfate. nih.govbeilstein-journals.org This method provides a convenient and powerful way to introduce the trifluoromethyl group, a crucial motif in pharmaceuticals and agrochemicals, into a wide array of organic molecules. nih.govacs.org

The hydrotrifluoromethylation of glycals, which are cyclic enol ethers derived from sugars, represents a valuable method for synthesizing fluorinated carbohydrate analogs. A direct C-H trifluoromethylation of glycals has been achieved using photoredox catalysis. acs.org While the specific term "hydrotrifluoromethylation" often implies the addition of H and CF₃ across a double bond, the photoredox-catalyzed reaction on glycals achieves the net result of replacing a C-H bond with a C-CF₃ bond, a synthetically equivalent and powerful transformation. acs.org This method utilizes a photocatalyst to generate the trifluoromethyl radical from a suitable source, which then adds to the electron-rich double bond of the glycal.

The direct trifluoromethylation of arenes and heteroarenes by targeting C(sp²)–H bonds is a highly attractive and atom-economical strategy. Sodium trifluoromethanesulfinate is a key reagent in this field. The seminal work by Langlois in 1991 demonstrated the trifluoromethylation of electron-rich aromatic compounds using CF₃SO₂Na and an oxidant. nih.govwikipedia.orgbeilstein-journals.org Since then, numerous advancements have been made.

Modern protocols often employ catalysts to improve efficiency and selectivity. For example, a general method uses silver(I) oxide (Ag₂O) as a catalyst and potassium persulfate (K₂S₂O₈) as the oxidant for the C(sp²)–H or S–H trifluoromethylation of a broad range of arenes and heteroarenes. thieme-connect.com This system is notable for its mild conditions, broad functional-group compatibility, and high regioselectivity, and it has been successfully applied to biologically relevant molecules like caffeine (B1668208) and mercaptopurine. thieme-connect.com Metal-free, visible-light-induced photoredox catalysis has also emerged as a sustainable alternative, using organic dyes like anthraquinone-2-carboxylic acid to generate the CF₃ radical from CF₃SO₂Na. researchgate.netbeilstein-journals.org

| Substrate | Catalyst/Oxidant | Yield (%) | Reference(s) |

| Caffeine | Ag₂O / K₂S₂O₈ | 78 | thieme-connect.com |

| Pentoxifylline | Ag₂O / K₂S₂O₈ | 75 | thieme-connect.com |

| Ganciclovir triacetate | Ag₂O / K₂S₂O₈ | 56 | thieme-connect.com |

| Mercaptopurine | Ag₂O / K₂S₂O₈ | 65 | thieme-connect.com |

| N-Methylpyrrole | Ag₂O / K₂S₂O₈ | 85 | thieme-connect.com |

| Aniline | t-BuOOH / Cu(II) (cat.) | 13 (isomers) | nih.govbeilstein-journals.org |

This table presents selected examples of C(sp²)–H or S–H trifluoromethylation of arenes and heteroarenes using sodium trifluoromethanesulfinate.

Azauracils are important heterocyclic scaffolds in medicinal chemistry. The direct trifluoromethylation of these compounds provides a rapid route to novel derivatives with potentially enhanced biological properties. An efficient, cost-effective, and metal-free photocatalytic method has been developed for the trifluoromethylation of 6-azauracils. rsc.orgnih.gov

This protocol uses sodium trifluoromethanesulfinate (Langlois reagent) as the trifluoromethyl source and an organic photocatalyst, such as 4CzIPN, under visible light irradiation in an open-air atmosphere. nih.govresearchgate.net The reaction proceeds under mild conditions and tolerates a variety of functional groups on the azauracil core. rsc.orgnih.gov The proposed mechanism involves the generation of a trifluoromethyl radical via a photoredox cycle, which then adds to the C6 position of the azauracil ring. rsc.org This approach avoids the use of transition metals and provides a sustainable pathway to trifluoromethylated azauracil derivatives in moderate to good yields. nih.gov

| Substrate (Azauracil Derivative) | Photocatalyst | Yield (%) | Reference(s) |

| 2,4-Dibenzyl-1,2,4-triazine-3,5(2H,4H)-dione | 4CzIPN | 81 | nih.govresearchgate.net |

| 2,4-Bis(4-methylbenzyl)-1,2,4-triazine-3,5(2H,4H)-dione | 4CzIPN | 77 | nih.govresearchgate.net |

| 2,4-Bis(4-methoxybenzyl)-1,2,4-triazine-3,5(2H,4H)-dione | 4CzIPN | 72 | nih.govresearchgate.net |

| 2,4-Bis(4-chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione | 4CzIPN | 85 | nih.govresearchgate.net |

| Gemfibrozil-derived azauracil | 4CzIPN | 84 | researchgate.net |

This table showcases the organophotocatalytic trifluoromethylation of various 6-azauracil (B101635) derivatives.

Trifluoromethylation Reactions

Oxytrifluoromethylation of Alkenes

The simultaneous introduction of a trifluoromethyl group and an oxygen-containing functionality across a carbon-carbon double bond, known as oxytrifluoromethylation, is a powerful method for the synthesis of complex fluorinated molecules. Sodium trifluoromethanesulfinate has proven to be an effective reagent in this transformation, typically proceeding through a free-radical mechanism.

One notable method involves the iodotrifluoromethylation of alkenes and alkynes using sodium trifluoromethanesulfinate in conjunction with iodine pentoxide (I₂O₅) in an aqueous medium. rsc.orgnih.govrsc.org This approach is operationally simple, scalable, and avoids the use of gaseous trifluoromethyl iodide. Mechanistic studies, including electron spin resonance (ESR) spectroscopy, have confirmed the involvement of free-radical intermediates. rsc.orgnih.govrsc.org The reaction is initiated by the oxidation of sodium trifluoromethanesulfinate by iodine pentoxide to generate the trifluoromethyl radical (•CF3). This radical then adds to the alkene to form a β-trifluoromethyl alkyl radical, which is subsequently trapped by iodine to yield the iodotrifluoromethylated product.

In a similar vein, copper-catalyzed three-component oxytrifluoromethylation of alkenes has been developed using sodium trifluoromethanesulfinate, a copper catalyst, and a hydroxamic acid as the oxygen source. researchgate.net Furthermore, an electrochemical approach enables the oxytrifluoromethylation of alkenes in the absence of a metal catalyst. rsc.org This method utilizes the paired electrolysis of sodium trifluoromethanesulfinate and water in an undivided cell, where the anodic oxidation of the triflinate anion generates the trifluoromethyl radical. rsc.org

Table 1: Examples of Oxytrifluoromethylation of Alkenes with Sodium Trifluoromethanesulfonate

| Alkene Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Styrene | CF3SO2Na, I2O5, H2O, rt, 12 h | 1-Iodo-2-phenyl-1-(trifluoromethyl)ethane | 85 | nih.gov |

| 1-Octene | CF3SO2Na, I2O5, H2O, rt, 12 h | 1-Iodo-1-(trifluoromethyl)octane | 78 | nih.gov |

| Styrene | CF3SO2Na, H2O, undivided cell, constant current | 2-Phenyl-2-(trifluoromethyl)ethanol | 76 | rsc.org |

| 4-Methylstyrene | CF3SO2Na, H2O, undivided cell, constant current | 2-(p-Tolyl)-2-(trifluoromethyl)ethanol | 82 | rsc.org |

Trifluoromethylation of Aromatic Compounds under Oxidative Conditions

The direct introduction of a trifluoromethyl group into aromatic rings is of great importance in medicinal chemistry and materials science. Sodium trifluoromethanesulfinate, in the presence of an oxidant, serves as an excellent source of trifluoromethyl radicals for this purpose. This method, often referred to as the Langlois reagent system, is particularly effective for the trifluoromethylation of electron-rich aromatic compounds. nih.gov

The reaction is typically carried out using an oxidant such as tert-butyl hydroperoxide (t-BuOOH). The proposed mechanism involves the generation of a tert-butoxyl radical (t-BuO•) from the oxidant, which then abstracts an electron from the trifluoromethanesulfinate anion to produce the trifluoromethyl radical (•CF3). This electrophilic radical then attacks the electron-rich aromatic ring to form a radical cation intermediate, which, after loss of a proton and an electron, yields the trifluoromethylated aromatic product. The reaction can also be applied to electron-deficient aromatic compounds under biphasic conditions. nih.gov

Table 2: Trifluoromethylation of Aromatic Compounds with this compound

| Aromatic Substrate | Oxidant | Product | Yield (%) | Reference |

| Anisole | t-BuOOH | 4-Trifluoromethylanisole | 65 | nih.gov |

| N,N-Dimethylaniline | t-BuOOH | 4-Trifluoromethyl-N,N-dimethylaniline | 70 | nih.gov |

| Pyrrole | t-BuOOH | 2-Trifluoromethylpyrrole | 58 | nih.gov |

| Thiophene | t-BuOOH | 2-Trifluoromethylthiophene | 55 | nih.gov |

Catalytic Applications

While this compound is primarily known as a reagent for trifluoromethylation, its involvement in catalytic processes is an area of growing interest. However, its direct role as a catalyst is nuanced and often involves its transformation into a more active species or its participation in a catalytic cycle in conjunction with other components.

Lewis Acid Catalysis

There is currently no substantial evidence to suggest that this compound itself functions as a Lewis acid catalyst in organic synthesis. Lewis acidity is typically associated with electron-deficient species capable of accepting an electron pair. While metal cations (like Na+) can exhibit Lewis acidic properties, the trifluoromethanesulfonate anion is the conjugate base of a superacid, trifluoromethanesulfonic acid, making it an extremely weak base and a poor electron-pair donor.

In contrast, metal triflates, such as scandium triflate (Sc(OTf)₃) and zinc triflate (Zn(OTf)₂), are well-established and powerful Lewis acid catalysts that are stable in water. rsc.orgthieme-connect.com These catalysts are utilized in a wide array of organic transformations, including aldol (B89426) reactions and Diels-Alder reactions. rsc.orgthieme-connect.com Similarly, trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) is a potent, metal-free Lewis acid catalyst. mdpi.com In some instances, this compound is used in electrochemical reactions that are synergistically enhanced by the presence of a separate Lewis acid catalyst, but it does not act as the Lewis acid itself.

Role in Friedel-Crafts Type Reactions (Alkylation, Acylation, Polymerization)

Friedel-Crafts reactions are a cornerstone of organic synthesis, involving the alkylation or acylation of aromatic rings, and are traditionally catalyzed by strong Lewis acids like aluminum chloride or strong Brønsted acids. acs.org Extensive research has shown that trifluoromethanesulfonic acid (TfOH), a superacid, is an exceptionally effective catalyst for Friedel-Crafts acylations and alkylations. nih.govnih.gov Metal triflates have also been demonstrated to be efficient catalysts for these reactions. nih.govresearchgate.net

However, there is no direct evidence in the scientific literature to support the role of this compound as a catalyst for Friedel-Crafts type reactions. As a salt of a very strong acid, it is a very weak base and lacks the requisite acidity to catalyze these transformations. One study on sodium-catalyzed Friedel-Crafts reactions utilized sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF), where the sodium cation's chelating effect activates the substrate, a mechanism not applicable to the non-chelating trifluoromethanesulfonate salt. rsc.org

Photocatalysis

A significant and modern application of this compound is in the realm of photocatalysis, where it serves as a precursor to an active photocatalyst.

A novel and environmentally friendly method for the aerobic oxidative esterification of aromatic aldehydes and alcohols has been developed utilizing this compound in a photocatalytic system. bohrium.com In this process, sodium trifluoromethanesulfinate is not the photocatalyst itself but is transformed in situ into an efficient photosensitizer. bohrium.com

The proposed mechanism involves the treatment of sodium trifluoromethanesulfinate with oxygen under light irradiation, which leads to the formation of a pentacoordinate sulfide (B99878) intermediate. bohrium.com This in-situ generated species acts as the true photocatalyst, absorbing light and initiating the oxidative esterification process. This strategy provides a highly efficient and economical route to aromatic esters from readily available starting materials under mild conditions, using air as the terminal oxidant. rsc.orgbohrium.com

Table 3: Photocatalytic Aerobic Oxidative Esterification Mediated by this compound

| Aldehyde/Alcohol Substrate | Alcohol | Product | Yield (%) | Reference |

| Benzaldehyde | Methanol | Methyl benzoate | 85 | |

| 4-Methoxybenzaldehyde | Ethanol | Ethyl 4-methoxybenzoate | 92 | |

| Benzyl alcohol | Methanol | Methyl benzoate | 78 | rsc.org |

| 4-Chlorobenzaldehyde | Propanol | Propyl 4-chlorobenzoate | 88 |

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

Understanding the detailed mechanisms of reactions involving this compound and its organic derivatives is crucial for optimizing reaction conditions and developing new transformations. Kinetic studies and isotopic labeling are powerful tools for elucidating these pathways. thieme-connect.deprinceton.edu

Reaction Progress Kinetic Analysis (RPKA) is a modern technique used to rapidly determine reaction orders and identify features like catalyst deactivation or product inhibition from a minimal number of experiments. princeton.edu For a palladium-catalyzed cross-coupling reaction involving an aryl triflate, RPKA can be employed to understand the dependency of the reaction rate on the concentrations of the aryl triflate, the organometallic nucleophile, and the catalyst. For instance, in the coupling of aryl triflates with sodium cyanate, kinetic studies revealed that transmetalation is the rate-limiting step. mit.edu This was deduced by observing that the reaction yields were higher with aryl chlorides and triflates compared to aryl bromides and iodides, a trend characteristic of reactions involving weakly nucleophilic coupling partners where the C-N bond formation step is slow. mit.edu

Isotopic labeling is another indispensable tool for tracking the path of atoms through a reaction sequence. thieme-connect.de While specific isotopic labeling studies on this compound itself are not widely documented in the provided context, the principle can be applied to reactions where the triflate group participates. For example, in studying the mechanism of triflate migration or elimination, one could use ¹⁸O-labeled triflate to determine whether the S-O or C-O bond cleaves. Similarly, deuterium (B1214612) labeling of substrates can reveal whether a C-H bond is broken in the rate-determining step, a phenomenon known as a kinetic isotope effect (KIE).

In the context of multicomponent reactions (MCRs), which are efficient methods for building molecular complexity, isotopic labeling can be used to construct molecules with specific nuclides for applications in metabolic studies or as tracers in medical imaging. thieme-connect.de The modular nature of MCRs makes them highly suitable for the strategic incorporation of isotopes. thieme-connect.de

The analysis of multi-step reactions, which are common in catalysis, can be complex. Model-free and model-based kinetic methods are used to analyze data from thermoanalytical instruments (like DSC or TG) to extract kinetic parameters such as activation energy and reaction order for each discernible step of a process. netzsch.com

Electrophilic Properties and Group Transfer

The trifluoromethanesulfonate (triflate, OTf) group, derived from trifluoromethanesulfonic acid or its salts like NaOTf, is not typically considered an electrophile itself. Instead, its primary role is that of an exceptional leaving group in nucleophilic substitution and cross-coupling reactions. nih.gov However, this compound and related triflate compounds are instrumental in reactions involving powerful electrophiles.

The electrophilic character is more directly associated with reagents where the trifluoromethylsulfonyl group (SO₂CF₃) or a related species acts as the electrophilic center. For instance, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) is used for sulfonylation reactions, where it reacts with nucleophiles. nih.gov It is important to distinguish NaOTf (a triflate salt) from sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), which is a precursor to the trifluoromethyl radical (•CF₃) under oxidative conditions or the trifluoromethyl anion (CF₃⁻) source. nih.govwikipedia.orgwikipedia.org

This compound's involvement in electrophilic reactions is often indirect but critical. It can act as a counter-ion for highly reactive cationic catalysts. For example, palladium(II) triflate, Pd(OTf)₂, is a potent Lewis acid and catalyst used in electrophilic C-H activation/fluorination reactions. nih.gov In these processes, a directing group on the substrate coordinates to the electrophilic palladium center, which then facilitates the C-H bond cleavage and subsequent reaction with an electrophilic fluorine source like N-fluoro-2,4,6-trimethylpyridinium triflate. nih.gov

The triflate group can also be considered in "group transfer" reactions, though this typically refers to the transfer of the entire triflyl (SO₂CF₃) group. Trifluoromethanesulfonic anhydride, (CF₃SO₂)₂O, is a powerful reagent for this purpose, reacting with alcohols and amines to form triflates and triflamides, respectively. researchgate.net In a reaction between 1H-1,2,3-benzotriazole and triflic anhydride, both 1-trifluoromethylsulfonyl-1H-1,2,3-benzotriazole and 1,2,3-benzotriazolium trifluoromethanesulfonate were formed, demonstrating both triflyl group transfer and the role of triflate as a counter-ion. researchgate.net

Furthermore, NaOTf is used in the preparation of other reagents useful for group transfer, such as ionic liquids or specific fluorinating agents. sigmaaldrich.comsigmaaldrich.com

The table below summarizes the roles related to electrophilicity and group transfer.

| Compound | Role | Reaction Type | Example | Reference |

|---|---|---|---|---|

| This compound (NaOTf) | Counter-ion / Electrolyte / Reagent Precursor | Catalysis / Electrochemistry | Used to prepare ionic liquids or as an electrolyte. | sigmaaldrich.comsigmaaldrich.com |

| Palladium(II) Triflate (Pd(OTf)₂) | Electrophilic Catalyst | C-H Activation / Fluorination | Directed electrophilic fluorination of N-benzyltriflamide derivatives. | nih.gov |

| Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O) | Triflylating Agent | Triflyl Group Transfer | Reaction with 1H-1,2,3-benzotriazole to form a triflyl-substituted product. | researchgate.net |

| Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) | Electrophilic Reagent | Sulfonylation | Formation of triflate and triflamide derivatives. | nih.gov |

Electrochemical Applications and Electrolyte Research

Sodium Trifluoromethanesulfonate (B1224126) as an Electrolyte Component

In Sodium-Oxygen (Na-O₂) Batteries

A key feature of the Na-O₂ battery, which distinguishes it from its lithium-oxygen counterpart, is the nature of the discharge product. In cells using a sodium trifluoromethanesulfonate and diglyme (B29089) electrolyte, the primary discharge product is sodium superoxide (B77818) (NaO₂). nih.gov This is the result of a single-electron transfer reaction (Na⁺ + e⁻ + O₂ → NaO₂). nih.gov The formation of stable NaO₂ is advantageous because its subsequent decomposition back to Na⁺ and O₂ during charging occurs with a much lower overpotential compared to the decomposition of lithium peroxide (Li₂O₂) in Li-O₂ batteries. nih.gov Research confirms that in electrolytes based on NaOTf in solvents like dimethyl sulfoxide (B87167) (DMSO), NaO₂ can be formed as the sole discharge product, which is critical for achieving high energy efficiency and improved cycle life in Na-O₂ systems. osti.govnih.gov The stability of the superoxide product is influenced by the electrolyte's composition, with the triflate anion facilitating this desirable reaction pathway. nih.gov

Electrolyte Decomposition and Dendrite Growth Studies

The stability of the electrolyte and the prevention of dendrite formation are critical challenges in the development of high-performance sodium-ion batteries. This compound (NaOTf) has been a subject of research in this context, particularly within concentrated electrolyte formulations.

Studies have indicated that in concentrated electrolytes, such as "water-in-salt" (WiS) systems, the decomposition of the trifluoromethanesulfonate (OTf⁻) anion can contribute to the formation of a stable solid-electrolyte interphase (SEI). This SEI layer is crucial for suppressing the continued decomposition of the electrolyte and for preventing the formation of dendritic structures on the sodium metal anode. The decomposition of the OTf⁻ anion can lead to the formation of inorganic components like sodium fluoride (B91410) (NaF), which are believed to contribute to a more robust and uniform SEI. chemrxiv.orgnih.gov

The formation of dendrites, which are needle-like metallic deposits, can lead to short circuits and battery failure. Research suggests that the composition and properties of the SEI layer play a significant role in mitigating dendrite growth. nih.gov In concentrated electrolytes containing NaOTf, the high salt concentration alters the solvation structure of the Na⁺ ions, reducing the amount of free solvent available to react at the electrode surface. This, combined with the formation of a favorable SEI from anion decomposition, can lead to more uniform sodium deposition and suppress dendrite formation. nih.gov However, achieving dendrite-free sodium deposition remains a significant challenge, and the precise mechanisms are still under investigation. Magnetic resonance imaging (MRI) has been utilized as a non-invasive technique to observe the growth of sodium microstructures and dendrites in all-solid-state sodium batteries, providing valuable insights into the morphology of these deposits. nih.gov

Water-in-Salt (WiS) Electrolytes

Water-in-salt (WiS) electrolytes, characterized by extremely high salt concentrations where the amount of salt is comparable to or greater than the amount of water, have emerged as a promising class of electrolytes for aqueous sodium-ion batteries. acs.orgacs.orgresearchgate.netchemrxiv.org this compound is a key salt explored in the formulation of these advanced electrolytes.

Development and Properties

The development of NaOTf-based WiS electrolytes is driven by the need for safer, more cost-effective, and environmentally friendly energy storage systems. acs.orgacs.orgresearchgate.netchemrxiv.org By dissolving a high concentration of NaOTf in water, the electrochemical stability window of the aqueous electrolyte can be significantly expanded beyond the traditional 1.23 V of dilute aqueous solutions, reaching up to 3 V or more. acs.orguni-ulm.de This is attributed to two main factors: the reduced water activity due to the strong coordination of water molecules by the Na⁺ ions and the formation of a protective solid-electrolyte interphase (SEI) on the electrode surface. acs.orguni-ulm.de

| Property | Observation in NaOTf WiS Electrolytes | Reference |

|---|---|---|

| Electrochemical Stability Window | Expanded to ~3 V or more, significantly wider than dilute aqueous electrolytes. | acs.orguni-ulm.de |

| Water Activity | Significantly reduced due to strong hydration of Na⁺ ions. | acs.org |

| Solid-Electrolyte Interphase (SEI) | Forms on the electrode surface, contributing to enhanced stability. | acs.org |

| Ionic Conductivity | Impacted by increased viscosity at high concentrations, but remains functional. | researchgate.net |

| Solvation Structure | Characterized by extensive ion pairing and the formation of ionic aggregates. | acs.orgosti.gov |

Computational Modeling and Molecular Dynamics Simulations

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the complex behavior of NaOTf WiS electrolytes at the molecular level. acs.orguni-ulm.denih.gov These simulations provide insights into the structure, dynamics, and transport properties that are often difficult to obtain through experimental methods alone.

First-principles-based molecular dynamics (AIMD) simulations, which are based on quantum mechanical calculations, offer a high level of accuracy for studying the properties of NaOTf WiS electrolytes. acs.orgacs.orgresearchgate.netchemrxiv.orguni-ulm.denih.gov AIMD simulations have been employed to develop and validate machine learning potentials and to optimize classical force fields. acs.orgresearchgate.netchemrxiv.orgnih.gov These studies provide a detailed picture of the electronic structure and chemical bonding within the electrolyte, which is crucial for understanding phenomena like electrolyte decomposition and SEI formation. acs.orgnih.gov A workflow based on a machine learning potential derived from ab initio MD simulations has been developed to study the properties of sodium triflate WiS electrolytes for Na-ion batteries. acs.orgresearchgate.netchemrxiv.org

While AIMD is highly accurate, it is computationally expensive. uni-ulm.denih.gov Therefore, the development of accurate and efficient classical force fields is essential for large-scale MD simulations of WiS electrolytes. acs.orguni-ulm.denih.gov Research has focused on optimizing force field parameters to accurately reproduce the properties of NaOTf WiS electrolytes. acs.orguni-ulm.denih.gov This involves adjusting parameters that govern the interactions between atoms to match experimental data or results from more accurate AIMD simulations. acs.orgnih.gov The optimization process often considers the strong polarization effects present in these highly concentrated systems. acs.orgnih.gov Both non-polarizable and polarizable force fields have been explored, with polarizable models generally offering higher accuracy in capturing the dynamic properties of the electrolyte. acs.orgchemrxiv.orgresearchgate.net

| Force Field Type | Key Considerations for Optimization | Reference |

|---|---|---|

| Non-polarizable Force Fields | Implicitly include polarization in van der Waals parameters; ionic charge scaling can enhance accuracy. | chemrxiv.orgresearchgate.net |

| Polarizable Force Fields (e.g., Drude oscillator model) | Explicitly model polarization, offering a more accurate representation of the highly concentrated environment. | chemrxiv.orgresearchgate.net |

| Optimization Framework | Often based on ab initio molecular dynamics (AIMD) to ensure accuracy. | acs.orguni-ulm.denih.gov |

MD simulations have provided significant insights into the local solvation structures and charge transport mechanisms in NaOTf WiS electrolytes. acs.orgosti.govnih.gov In these systems, the traditional picture of fully solvated ions is replaced by a complex network of ion-water and ion-ion interactions. acs.orgosti.gov The trifluoromethanesulfonate anions are not merely spectators but play an active role in the coordination of Na⁺ ions. osti.gov

Simulations reveal the existence of various species, including contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and larger aggregates. osti.gov The transport of Na⁺ ions is intricately linked to this structure. Rather than moving as individual hydrated ions, charge transport can occur through a "vehicular" mechanism, where the ion moves with its solvation shell, or through a "structural" or "Grotthuss-like" mechanism, where ions hop between different coordination sites. researchgate.net Understanding these fundamental transport mechanisms is key to designing WiS electrolytes with improved ionic conductivity. acs.orgnih.gov

Ion Solvation and Transport Behaviors in Aqueous Electrolytes

The behavior of ions in an electrolyte solution is fundamental to the performance of any electrochemical cell. In aqueous electrolytes containing this compound, the solvation of sodium ions (Na⁺) and triflate anions (CF₃SO₃⁻) by water molecules, and their subsequent transport, are complex phenomena that are highly dependent on the salt concentration.

In dilute solutions, Na⁺ and CF₃SO₃⁻ ions are typically fully solvated by water molecules, existing as "free" ions that can move independently through the electrolyte. However, as the concentration of NaCF3SO3 increases, the number of water molecules available to solvate each ion decreases. This leads to the formation of various ion aggregates, including contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates (AGGs). uni-ulm.deacs.orgunt.edu The formation of these aggregates significantly influences the transport properties of the electrolyte.

Molecular dynamics simulations have been employed to elucidate the solvation structure of Na⁺ ions in these "water-in-salt" electrolytes (WiSE). uni-ulm.deacs.org These studies reveal that at high salt concentrations, nearly all water molecules are involved in the solvation shells of the ions, leading to a nano-heterogeneous structure. uni-ulm.de This structure can facilitate the selective transport of cations, which is beneficial for battery performance. uni-ulm.de The coordination of Na⁺ ions with the oxygen atoms of the triflate anion can occur in monodentate or bidentate configurations, further influencing the local structure and transport dynamics. acs.org

The table below summarizes the different types of ion solvation structures observed in this compound aqueous electrolytes.

| Solvation Structure | Description | Prevalence |

| Free Ions (FI) | Na⁺ and CF₃SO₃⁻ ions are fully solvated by water molecules and move independently. | Predominant in dilute solutions. |

| Solvent-Separated Ion Pairs (SSIP) | Anions and cations are in close proximity but separated by a layer of solvent molecules. | Present in moderately concentrated solutions. acs.org |

| Contact Ion Pairs (CIP) | Cations and anions are in direct contact, without an intervening solvent molecule. | Increases with increasing salt concentration. acs.orgunt.edu |

| Aggregates (AGG) | Larger clusters of multiple cations and anions. | Dominant in highly concentrated or "water-in-salt" electrolytes. acs.orgunt.edu |

Solid Electrolyte Interphase (SEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) on the surface of the anode is critical for the long-term cycling stability of sodium-ion batteries. acs.orgstanford.edu The SEI is a passivation layer formed by the decomposition products of the electrolyte, and its composition and properties are highly dependent on the electrolyte formulation. acs.orgstanford.edu

In electrolytes containing this compound, the triflate anion can participate in the formation of the SEI. researchgate.net The decomposition of the triflate anion can contribute to the formation of inorganic components in the SEI, such as sodium fluoride (NaF) and sulfur-containing species. wpmucdn.com The presence of NaF is considered beneficial as it is an electronically insulating but ionically conducting material that can help to stabilize the SEI. nih.gov

The composition of the SEI can be tailored by the use of electrolyte additives. For instance, fluoroethylene carbonate (FEC) is a common additive that is known to decompose and form a stable, fluorine-rich SEI. acs.orgwpmucdn.comnih.gov In the context of NaCF3SO3 electrolytes, the co-decomposition of the triflate anion and additives can lead to a more robust and effective SEI.

Research has shown that in "water-in-salt" electrolytes, the extensive ion pairing and reduced water activity can lead to the formation of a stable SEI even in the presence of water. uni-ulm.de This is a significant advantage as it opens up the possibility of developing safer, aqueous-based sodium-ion batteries. The SEI in these systems is thought to be formed by the reduction of the triflate anion and contributes to the expanded electrochemical stability window of the electrolyte. uni-ulm.deresearchgate.net

The table below outlines the key components and characteristics of the SEI formed in NaCF3SO3-based electrolytes.

| SEI Component | Origin | Function |

| Sodium Fluoride (NaF) | Decomposition of the triflate anion (CF₃SO₃⁻) and/or fluorine-containing additives like FEC. wpmucdn.comnih.gov | Electronically insulating, ionically conducting, enhances SEI stability. nih.gov |

| Organic Compounds | Decomposition of solvent molecules (e.g., carbonates) and organic additives. wpmucdn.com | Provides flexibility and helps to accommodate volume changes in the anode. |

| Sodium Carbonates (Na₂CO₃) | Decomposition of carbonate-based solvents. stanford.edu | A common inorganic component of the SEI. |

| Sulfur Compounds | Decomposition of the triflate anion. | Can influence the ionic conductivity and overall properties of the SEI. |

Ionic Conductivity and Electrochemical Stability Window

The ionic conductivity and electrochemical stability window (ESW) are two of the most important parameters for an electrolyte, as they directly impact the power density and energy density of a battery.

The ionic conductivity of this compound based electrolytes is a function of salt concentration and the type of solvent used. In non-aqueous electrolytes, such as those based on organic carbonates or glymes, NaCF3SO3 solutions can achieve ionic conductivities on the order of 10⁻³ to 10⁻⁴ S/cm at room temperature. unife.itscientific.net For example, a study using tetraglyme (B29129) (TEGDME) as a solvent reported a sodium ionic conductivity of about 3.3 × 10⁻⁴ S/cm. scientific.net In another study with tetraethylene glycol dimethyl ether (tetraglyme), an electrolyte with 40 mol% NaCF3SO3 exhibited a maximum ionic conductivity of 1.6 mS/cm (1.6 x 10⁻³ S/cm) at room temperature. researchgate.net

In "water-in-salt" electrolytes, despite the high viscosity, high ionic conductivities can be achieved. A 26 mol kg⁻¹ aqueous solution of sodium trifluoroacetate (B77799) (a related fluorinated salt) showed a high ionic conductivity of 23 mS/cm (2.3 x 10⁻² S/cm). researchgate.netelsevierpure.com This high conductivity is attributed to the unique transport mechanisms in these highly concentrated systems.

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte is stable and does not undergo significant decomposition. A wider ESW is essential for high-voltage battery applications. For NaCF3SO3 in non-aqueous solvents like a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), the electrolyte is generally stable up to around 4.5 V vs. Na/Na⁺. nih.gov In some glyme-based electrolytes, the anodic stability has been shown to extend up to approximately 5.2 V vs. Na/Na⁺. researchgate.net

A significant breakthrough has been the expansion of the ESW in aqueous electrolytes through the "water-in-salt" concept. By using a high concentration of NaCF3SO3 (e.g., 9.26 m in water), the electrochemical stability window can be widened to nearly 2.5 V. researchgate.net This is a substantial improvement over the narrow stability window of dilute aqueous solutions (typically around 1.23 V). nih.gov This expanded window is attributed to the formation of a protective SEI and the reduced activity of water at high salt concentrations. uni-ulm.deresearchgate.net

The following table provides a summary of reported ionic conductivity and electrochemical stability window values for various NaCF3SO3-based electrolytes.

| Electrolyte System | Ionic Conductivity (S/cm) at Room Temperature | Electrochemical Stability Window (V vs. Na/Na⁺) | Reference |

| NaCF3SO3 in Tetraglyme (TEGDME) | ~3.3 x 10⁻⁴ | - | scientific.net |

| NaCF3SO3 in PVdF gel polymer | ~5.0 x 10⁻⁴ | - | scientific.net |

| 40 mol% NaCF3SO3 in Tetraethylene glycol dimethyl ether | 1.6 x 10⁻³ | ~5.2 | researchgate.net |

| NaCF3SO3 in EC:DMC | - | Up to ~4.5 | nih.gov |

| 9.26 m NaCF3SO3 in Water ("Water-in-Salt") | - | ~2.5 | researchgate.net |

| 26 mol kg⁻¹ Sodium Trifluoroacetate in Water | 2.3 x 10⁻² | 3.1 | researchgate.netelsevierpure.com |

Spectroscopic and Computational Characterization

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure and bonding within and between molecules. For sodium trifluoromethanesulfonate (B1224126), these methods reveal detailed information about the state of the triflate anion and its interactions with its local environment.

The triflate anion can act as a hydrogen bond acceptor due to the electronegative oxygen atoms of the sulfonyl group. When sodium trifluoromethanesulfonate is dissolved in solvents containing N-H bonds, such as amines, this interaction can be monitored by observing the N-H stretching frequency in the IR spectrum.

Hydrogen bonding has a distinct effect on the vibrational frequency of the N-H bond. youtube.com The formation of an N-H···O hydrogen bond with the triflate anion typically causes the N-H stretching band to shift to a lower frequency (a redshift) and become broader. youtube.com The magnitude of this shift provides an indication of the strength of the hydrogen bond. Generally, stronger hydrogen bonds result in a greater shift to lower wavenumbers. youtube.com However, the frequency shifts observed for amines are typically less pronounced than those for hydroxyl (O-H) groups under similar conditions. This is because nitrogen is less electronegative than oxygen, making the hydrogen bonding in amines weaker than in alcohols or water. youtube.com

The vibrational modes of the triflate anion are sensitive to its coordination environment, particularly the symmetric and asymmetric stretching modes of the SO3 group. In a non-coordinating environment, where the anion is "free," these modes have characteristic frequencies. For instance, the symmetric SO3 stretching vibration (νs(SO3)) for the free triflate ion is typically observed around 1032 cm⁻¹ in Raman spectra. kpi.ua

When the sodium cation (Na+) coordinates with the oxygen atoms of the triflate anion, forming a contact ion pair, it perturbs the symmetry and electron distribution of the anion. This interaction causes a noticeable shift in the vibrational frequencies. Specifically, the νs(SO3) band shifts to a higher wavenumber (a blueshift). acs.orgchemrxiv.org This blueshift is a clear spectroscopic indicator of ion pair formation. Studies on various triflate salts in aqueous solutions have shown that blueshifts in the anion's vibrational bands are generally associated with speciation involving one or more coordinated anions. acs.org

In addition to direct cation coordination, hydrogen bonding also influences the vibrational spectrum. In systems containing hydroxyl groups, such as polymer electrolytes with OH end-groups, the triflate anion can participate in hydrogen bonding. This interaction can also lead to shifts in the anion's vibrational modes and provides a method for studying the interplay between ion-cation and ion-polymer interactions. kpi.ua

| Vibrational Mode | Ionic Species | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| νs(SO3) | Free Triflate Anion | 1032 | Raman |

| νs(SO3) | >1032 (Blueshift) | Raman | |

| νas(SO3) | ~1272 | Infrared/Raman | |

| νas(SO3) | Splitting and/or shifting | Infrared/Raman |

In polymer electrolytes, this compound is often dissolved in a polymer matrix, such as polypropylene glycol (PPG) or polyethylene oxide (PEO). The sodium cations coordinate with the ether oxygens along the polymer chain, while the triflate anions are situated nearby. kpi.ua This coordination significantly impacts the polymer's local structure and flexibility.

Raman spectroscopy is particularly well-suited for studying the conformational changes in polymer chains because it is sensitive to the vibrations of the hydrocarbon backbone. nih.gov The region between 1000 cm⁻¹ and 1150 cm⁻¹ is often used to monitor conformational changes, as it contains C-C stretching modes. nih.gov Specific bands within this region can be assigned to different conformations, such as the more extended trans (planar zigzag) and the coiled gauche (helical) states. nih.govaps.org By analyzing the relative intensities of the Raman bands associated with trans and gauche conformations, researchers can quantify the effect of adding this compound on the polymer's structure. Changes in the trans/gauche ratio indicate that the coordination of Na+ ions to the polymer backbone restricts its rotational freedom, favoring certain conformations over others. aps.org

In solution, an equilibrium exists between different types of ionic species: fully solvated "free" ions, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs). The balance between these species is dependent on factors such as concentration, solvent properties, and temperature. Vibrational spectroscopy can be used to study this equilibrium because, as noted previously, the vibrational frequencies of the triflate anion differ between the "free" and coordinated (CIP) states.

By recording Raman or IR spectra over a range of temperatures, it is possible to monitor the changes in the anion-cation association. For example, an increase in the intensity of the blueshifted νs(SO3) band relative to the 1032 cm⁻¹ band with changing temperature would indicate a shift in the equilibrium towards the formation of contact ion pairs. While specific temperature-dependent vibrational studies on this compound are not widely detailed in the provided literature, this technique is a standard method for investigating the thermodynamics of ion pairing in electrolyte solutions. Temperature-dependent spectroscopy has been used to observe changes in molecular orientation and volatilization in triflate-containing ionic liquids. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei. For this compound, ¹⁹F NMR is particularly informative due to the presence of the CF₃ group.

The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR experiments. The chemical shift of the fluorine nuclei in the triflate anion's CF₃ group is very sensitive to the anion's electronic environment and its degree of association with cations.

In solution, ¹⁹F NMR can distinguish between free, solvated triflate anions and those that are coordinated to a cation. Studies have shown that the "free" triflate counterion gives a sharp singlet at approximately -79 ppm. wiley-vch.de When the triflate anion is directly coordinated to a metal center or cation, its chemical environment is altered, resulting in a downfield shift. For example, a coordinated triflate ion has been assigned a chemical shift of approximately -77 ppm. wiley-vch.de Another study reported the ¹⁹F NMR signal for the triflate anion in D₂O at -78.7 ppm. rsc.org This ability to resolve different ionic species makes ¹⁹F NMR a valuable tool for studying ion pairing and complexation in solutions containing this compound. Variable temperature ¹⁹F NMR can also be employed to study the dynamics of these association and dissociation processes. researchgate.net

| Ionic Species | Approximate ¹⁹F Chemical Shift (ppm) | Reference/Solvent Context |

|---|---|---|

| Free Triflate Anion | -79.0 | Observed as a counterion in solution wiley-vch.de |

| Coordinated Triflate Anion | -77.0 | Assigned to a triflate ion coordinated to a metal center wiley-vch.de |

| Triflate Anion | -78.7 | In D₂O solution rsc.org |

Structural Assignments

The structural elucidation of this compound is significantly informed by vibrational spectroscopy. Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of the trifluoromethanesulfonate anion (CF₃SO₃⁻). The spectra exhibit distinct bands corresponding to the stretching and bending vibrations of the C-F, S-O, and C-S bonds. The assignment of these vibrational modes is crucial for confirming the molecular structure and understanding the interactions of the triflate anion in different chemical environments. For instance, shifts in the vibrational frequencies can indicate the degree of ionic association and solvation effects in solution.

X-ray Diffraction (XRD) for Crystal Structure Elucidation

A notable study on anhydrous this compound revealed that it crystallizes in the triclinic space group P-1 researchgate.net. The crystal structure is characterized by layers of trifluoromethanesulfonate anions, creating a framework wherein the sodium cations reside. The lattice parameters have been determined at different temperatures, indicating the thermal stability and subtle structural changes within the crystal lattice.

| Parameter | Value at -173 °C | Value at 22 °C |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.6592(11) | 9.81304(18) |

| b (Å) | 11.1752(12) | 11.3179(2) |

| c (Å) | 11.2768(12) | 11.5910(2) |

| α (°) | 101.878(2) | 102.066(2) |

| β (°) | 105.292(2) | 105.634(2) |

| γ (°) | 110.501(3) | 110.205(2) |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which the properties and behavior of this compound can be understood at a molecular level. These theoretical studies complement experimental findings and offer predictive insights.

Quantum chemical calculations are employed to investigate the electronic structure, bonding, and reactivity of the trifluoromethanesulfonate anion. These studies, often utilizing ab initio and density functional theory methods, can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. Such calculations are fundamental to understanding the inherent stability of the triflate anion, which is attributed to the strong electron-withdrawing effect of the trifluoromethyl group and the delocalization of the negative charge across the sulfonate group researchgate.net.

Molecular dynamics (MD) simulations are a valuable tool for exploring the dynamic behavior of this compound in various environments, particularly in solution. These simulations model the movement of atoms and molecules over time, providing insights into solvation structures, ion pairing, and transport properties.

A first-principles-based molecular dynamics study of a sodium triflate "water-in-salt" electrolyte has provided a detailed picture of the local coordination environment of the Na⁺ ions and the triflate anions uni-ulm.deacs.org. These simulations reveal how water molecules and triflate anions arrange themselves around the sodium cations, which is crucial for understanding the electrolyte's ionic conductivity and electrochemical stability uni-ulm.deacs.org.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of materials containing this compound. DFT calculations are particularly useful for studying the interactions between the triflate anion and other species, such as solvent molecules or electrode surfaces in battery systems. These calculations can elucidate the nature of chemical bonding, charge distribution, and the energetics of various chemical processes. For instance, DFT has been used to understand the role of the triflate anion in the formation of the solid electrolyte interphase (SEI) in sodium-ion batteries.

The development of machine learning (ML) potentials represents a cutting-edge approach in computational chemistry, enabling large-scale and long-time simulations with an accuracy comparable to quantum mechanical methods but at a fraction of the computational cost. For this compound, a workflow based on a machine learning potential derived from ab initio molecular dynamics simulations has been developed to study its properties in a "water-in-salt" electrolyte system acs.org. This approach allows for a more comprehensive sampling of the potential energy surface, leading to more accurate predictions of thermodynamic and transport properties. The use of ML potentials is a promising avenue for accelerating the discovery and optimization of novel electrolyte formulations based on sodium triflate unina.itresearchgate.netskku.eduemergentmind.commedium.com.

Applications in Advanced Materials Science

Specialty Chemicals and Novel Materials Synthesis